2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid
Description
Properties
CAS No. |
62147-09-5 |
|---|---|
Molecular Formula |
C10H17N3O5 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-[[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18) |
InChI Key |
IYMJGOPMNWSYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |
Origin of Product |
United States |
Biological Activity
2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid is a complex organic molecule characterized by multiple amino acid residues, suggesting its potential role as a peptide or protein fragment. This compound has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in the context of cancer research and neuropharmacology.
- Molecular Formula: C62H91N19O15
- Molecular Weight: 1342.5 g/mol
- IUPAC Name: Acetic acid; (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action appears to involve the modulation of reactive oxygen species (ROS) and apoptosis pathways. In vitro studies demonstrated that derivatives of similar compounds reduced the viability of cancer cell lines, such as A549 (lung cancer) cells, by approximately 50% while exhibiting lower cytotoxicity towards non-cancerous Vero cells .
Case Study:
A study evaluating a series of derivatives indicated that certain compounds showed significant antioxidant activity alongside anticancer properties, making them suitable candidates for further development in cancer therapy .
Neuropharmacological Activity
The compound's structural similarities to known neuroactive agents suggest it may interact with glutamate receptors, which are critical in neurological functions. Research has shown that certain derivatives exhibit high affinity for NMDA receptors, which are involved in synaptic plasticity and memory function. This indicates potential applications in treating neurodegenerative diseases .
Research Findings
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Proline Moieties
Compounds containing pyrrolidine or proline derivatives are common in peptide-based therapeutics. Key comparisons include:
Key Observations :
- The target compound lacks the phosphinoyl or sulfanyl groups seen in ACE2 inhibitors from , which may reduce its metal-binding affinity but improve metabolic stability .
Propanoic Acid Derivatives with Therapeutic Relevance
Propanoic acid is a critical pharmacophore in enzyme inhibitors and antibiotics. Notable examples:
Key Observations :
- The benzoic acid derivative in replaces propanoic acid with a bulkier aromatic system, which may hinder membrane permeability compared to the target compound .
Cyclic and Bicyclic Analogues
Cyclic systems are often used to constrain peptide conformations. Examples include:
Key Observations :
- The bicyclic system in this compound introduces steric hindrance, which may enhance selectivity but reduce solubility compared to the target compound’s linear hydroxypyrrolidine .
Preparation Methods
Chemical Structure and Nomenclature
The compound can be described by the full IUPAC name:
2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid
- Molecular formula: C10H16N3O5
- Molecular weight: Approximately 258.25 g/mol (estimated based on components)
- Key structural features include:
- A pyrrolidine ring hydroxylated at the 4-position
- An aminoacetyl substituent at the 1-position of the pyrrolidine
- A propanoic acid moiety linked via an amide bond to the pyrrolidine-2-carbonyl group
This structure is consistent with related compounds described in peptide chemistry databases and PubChem entries.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of This compound generally involves:
- Protection of amino groups to prevent side reactions
- Activation of carboxyl groups for peptide bond formation
- Coupling of amino acid derivatives using carbodiimide or uronium salt reagents
- Selective deprotection to yield the target compound
Key Reagents and Conditions
| Reagent/Condition | Role | Typical Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Carbodiimide coupling agent | Room temperature, DMF solvent, 1-18 hours | 70-100 | Commonly used for amide bond formation |
| 1-Hydroxybenzotriazole hydrate (HOBt) | Coupling additive to reduce racemization | Room temperature, DMF | - | Enhances coupling efficiency |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous, room temperature | - | Preferred solvent for solubility and reactivity |
| 4-Methylmorpholine or N-ethylmorpholine | Base | Room temperature | - | Used to neutralize acids formed |
| Boc (tert-butoxycarbonyl) protection | Amino group protection | Standard Boc protection protocols | - | Protects amino groups during coupling |
Representative Synthetic Procedures
Peptide Bond Formation via Carbodiimide Coupling
A typical synthesis involves the coupling of a protected 4-hydroxypyrrolidine-2-carboxylic acid derivative with an amino acid derivative bearing the aminoacetyl substituent. The reaction proceeds as follows:
- Dissolve the carboxylic acid derivative in anhydrous DMF.
- Add HOBt and EDC to activate the carboxyl group.
- Add the amine component (e.g., aminoacetyl-substituted pyrrolidine derivative) along with a base such as 4-methylmorpholine.
- Stir the reaction mixture at room temperature for 1 to 18 hours.
- Quench the reaction with aqueous sodium bicarbonate or potassium hydrogen sulfate solution.
- Extract the product into ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.
- Purify by flash chromatography or solid-phase extraction.
This procedure yields the coupled intermediate or final product, depending on the protecting groups used.
Protection/Deprotection Steps
- Amino groups are typically protected with Boc groups to avoid side reactions during coupling.
- After coupling, Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
- Hydroxyl groups on the pyrrolidine ring may be left unprotected or protected depending on the synthetic route and desired selectivity.
Example Data Table of Reaction Conditions and Yields
| Step | Starting Material(s) | Reagents/Conditions | Time (h) | Temperature (°C) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | Boc-protected 4-hydroxypyrrolidine-2-carboxylic acid + Aminoacetyl pyrrolidine derivative | EDC, HOBt, 4-methylmorpholine, DMF | 18 | 20 | 70-100 | Protected amide intermediate |
| 2 | Protected amide intermediate | TFA in DCM | 1 | 0-25 | Quantitative | Deprotected target compound |
| 3 | Crude product | Flash chromatography (30-50% ethyl acetate/hexane) | - | Ambient | 70-90 | Pure this compound |
In-Depth Research Findings and Notes
- The use of carbodiimide coupling agents such as EDC, in combination with HOBt, is a well-established method for amide bond formation in peptides and amino acid derivatives, minimizing racemization and improving yields.
- The choice of base (e.g., 4-methylmorpholine vs. N-ethylmorpholine) can influence reaction rates and byproduct formation.
- Solvent choice is critical; DMF is preferred due to its ability to dissolve both hydrophilic and hydrophobic components.
- Purification typically involves extraction and chromatographic techniques, with yields reported up to 100% for protected intermediates and 70-90% for final deprotected products.
- Alternative coupling reagents like HATU and uronium salts may be employed for more challenging couplings or macrocyclizations, although these are less commonly reported for this specific compound.
- Patent literature (WO2021246620A1) and chemical databases confirm the structure and synthetic feasibility of related compounds, supporting the outlined methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
